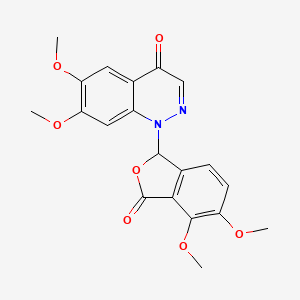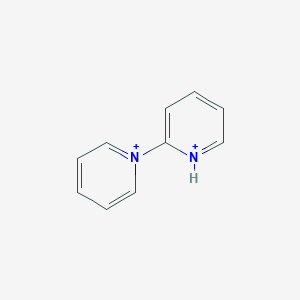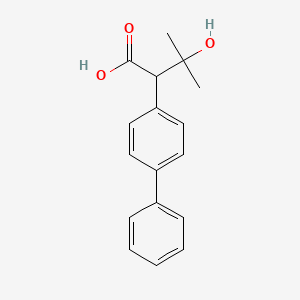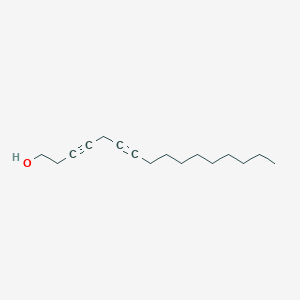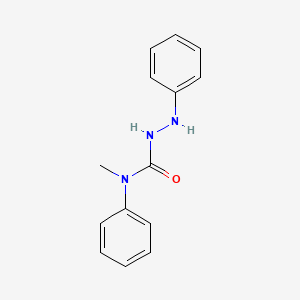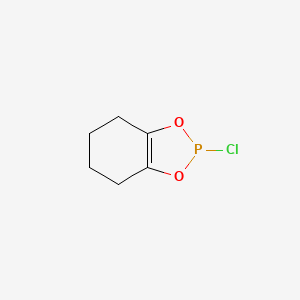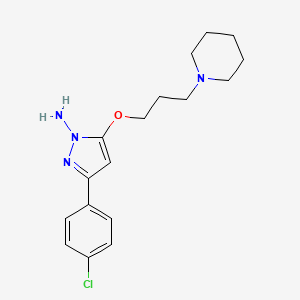
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methyl groups and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate typically involves the reaction of 1,3-dimethylcyclohexa-2,5-diene with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the carboxylate group is introduced to the diene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate involves its interaction with molecular targets through its reactive functional groups. The diene ring can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate
- 2,3-Dimethyl-cyclohexa-1,3-diene
Uniqueness
Methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of two methyl groups on the diene ring and the ester functionality provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
83766-83-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
methyl 1,3-dimethylcyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-8-5-4-6-10(2,7-8)9(11)12-3/h4,6-7H,5H2,1-3H3 |
Clave InChI |
YVWLGURSQWWKDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C=CC1)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


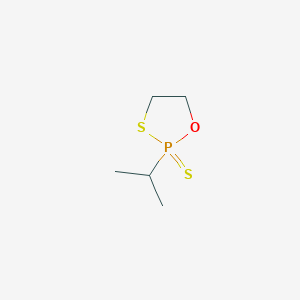
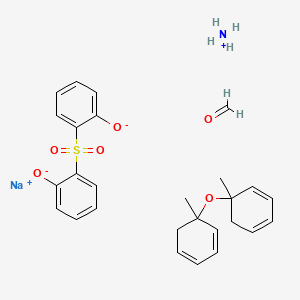
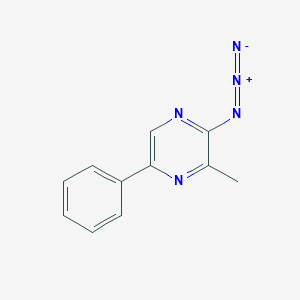
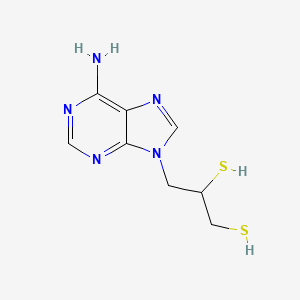
![2-(2-Methoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14421200.png)

